molecular formula C5H10N2O4 B14137993 Ethyl methyl hydrazine-1,2-dicarboxylate CAS No. 24537-37-9

Ethyl methyl hydrazine-1,2-dicarboxylate

Cat. No.: B14137993
CAS No.: 24537-37-9
M. Wt: 162.14 g/mol
InChI Key: JNDKJKPNXDZEMD-UHFFFAOYSA-N
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Description

Ethyl methyl hydrazine-1,2-dicarboxylate is a chemical compound characterized by its unique structure, which includes both ethyl and methyl groups attached to a hydrazine core with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine derivatives with ethyl and methyl esters. One common method includes the condensation of ethyl hydrazinecarboxylate with methyl hydrazinecarboxylate under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and control the reaction temperature.

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different functional groups.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Ethyl methyl hydrazine-1,2-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl methyl hydrazine-1,2-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, it may participate in redox reactions that alter cellular processes.

Comparison with Similar Compounds

  • Ethyl hydrazinecarboxylate
  • Methyl hydrazinecarboxylate
  • Hydrazine derivatives with different alkyl groups

Comparison: Ethyl methyl hydrazine-1,2-dicarboxylate is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

CAS No.

24537-37-9

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

methyl N-(ethoxycarbonylamino)carbamate

InChI

InChI=1S/C5H10N2O4/c1-3-11-5(9)7-6-4(8)10-2/h3H2,1-2H3,(H,6,8)(H,7,9)

InChI Key

JNDKJKPNXDZEMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)OC

Origin of Product

United States

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